An In-depth Technical Guide to 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine: Properties, Stability, and Synthetic Considerations
An In-depth Technical Guide to 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine: Properties, Stability, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from the well-characterized parent scaffold, 7-chloro-1H-pyrrolo[2,3-c]pyridine, to project the properties and behavior of the 3-amino derivative. The guide offers insights into its electronic structure, predicted reactivity, and potential degradation pathways. Furthermore, a plausible synthetic route is proposed, complete with a detailed experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Statement on Data Availability
The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 7-position and an amine group at the 3-position is anticipated to significantly modulate the molecule's physicochemical and pharmacological properties. Specifically, 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is a compound with high potential as a building block in the synthesis of novel pharmaceuticals.
It is important to note that as of the date of this publication, there is a scarcity of publicly available experimental data specifically for 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine. Therefore, this guide adopts a predictive and inferential approach. The properties of the parent heterocycle, 7-chloro-1H-pyrrolo[2,3-c]pyridine (also known as 7-chloro-6-azaindole), are presented as a baseline, followed by a detailed theoretical analysis of the influence of the 3-amino substituent.
Physicochemical Properties: A Tale of Two Molecules
To understand the characteristics of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine, we first examine the known properties of its parent compound, 7-chloro-1H-pyrrolo[2,3-c]pyridine.
7-chloro-1H-pyrrolo[2,3-c]pyridine: The Core Scaffold
This compound is a solid at room temperature, appearing as a pale yellow to light brown powder.[1] It is generally soluble in organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Melting Point | 188 - 190 °C | [2] |
| Boiling Point | 335.8 °C at 760 mmHg | [2] |
| Appearance | Solid | [2] |
| Storage | Room Temperature, in a dry area | [2] |
Predicted Properties of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
The introduction of a primary amine group at the 3-position is expected to alter the physicochemical properties of the parent scaffold significantly.
| Property | Predicted Change and Rationale |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Melting Point | Likely higher than the parent compound due to increased intermolecular hydrogen bonding potential from the amino group. |
| Boiling Point | Expected to be significantly higher due to hydrogen bonding. |
| Solubility | Increased polarity from the amine group may enhance solubility in polar protic solvents (e.g., methanol, ethanol) but decrease solubility in nonpolar solvents. |
| pKa | The pyridine nitrogen will remain a basic site. The exocyclic amine will also be basic, though likely less so than a simple alkylamine due to delocalization of the nitrogen lone pair into the pyrrole ring. |
Electronic Structure and Predicted Reactivity
The reactivity of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The chlorine atom at the 7-position acts as an electron-withdrawing group via induction.[1]
The introduction of the strongly electron-donating amino group at the 3-position of the pyrrole ring will have a profound impact on the electronic landscape of the molecule. This group will significantly increase the electron density of the pyrrole ring, making it highly activated towards electrophilic aromatic substitution. The 2-position is predicted to be the most likely site for such reactions.
Conversely, the increased electron density on the pyrrole ring may also influence the pyridine ring, though to a lesser extent. The chlorine at the 7-position remains susceptible to nucleophilic aromatic substitution, a common reaction for chloropyridines.
Caption: Predicted reactivity pathways for the title compound.
Stability and Storage Considerations
Based on the general stability of related heterocyclic amines, certain precautions for the handling and storage of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine can be inferred.
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Oxidative Stability: Aromatic amines are often susceptible to oxidation, which can lead to discoloration and the formation of impurities. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Light Sensitivity: Many aromatic compounds, particularly those with extended π-systems and heteroatoms, can degrade upon exposure to light. Storage in amber vials or in the dark is advisable.
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Thermal Stability: While the parent compound has a relatively high melting point, the stability of the 3-amino derivative at elevated temperatures is unknown. As a general precaution, prolonged heating should be avoided unless required for a chemical transformation.
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pH Sensitivity: The compound possesses both acidic (pyrrole N-H) and basic (pyridine and amino nitrogens) sites. Strong acidic or basic conditions could lead to decomposition or unwanted side reactions.
Recommended Storage: Store in a cool, dry, dark place under an inert atmosphere.
Proposed Synthetic Pathway
A plausible synthetic route to 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine from the parent heterocycle, 7-chloro-1H-pyrrolo[2,3-c]pyridine, involves a two-step process: nitration followed by reduction.
Caption: A proposed two-step synthesis from the parent heterocycle.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 7-chloro-1H-pyrrolo[2,3-c]pyridine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine.
Step 2: Reduction of 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
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Reaction Setup: To a solution of 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add a reducing agent. Common choices include:
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Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.
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Metal-Acid Reduction: Tin(II) chloride (5.0 eq) in concentrated hydrochloric acid.
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Transfer Hydrogenation: Iron powder (5.0 eq) and ammonium chloride in ethanol/water.
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Reaction Conditions:
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For catalytic hydrogenation, stir under a balloon of hydrogen at room temperature until the reaction is complete.
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For metal-acid reduction, heat the reaction mixture at a moderate temperature (e.g., 50-70 °C).
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Workup:
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For hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
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For metal-acid reduction, basify the reaction mixture to precipitate the tin salts, then extract the product with an organic solvent.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine.
Potential Applications in Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives are of considerable interest in medicinal chemistry. For instance, derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been investigated as potassium-competitive acid blockers.[3] Additionally, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as allosteric mGluR5 antagonists.[4] The introduction of a 3-amino group provides a valuable handle for further synthetic elaboration, allowing for the exploration of new chemical space and the development of novel therapeutic agents. The unique electronic and steric properties of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine make it a promising candidate for lead optimization programs targeting a variety of biological targets.
Conclusion
While direct experimental data for 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine remains limited, a robust theoretical profile can be constructed based on the known chemistry of its parent scaffold and the predictable influence of the 3-amino substituent. This molecule is predicted to be a highly reactive, polar compound with significant potential as a building block in medicinal chemistry. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its properties and applications. As with any new chemical entity, appropriate safety and handling precautions should be taken during its synthesis and use.
References
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. National Center for Biotechnology Information. Available at: [Link]
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